rac Deprenyl-d3
CAS No.: 1189731-50-7
VCID: VC0196505
Molecular Formula: C13H14D3N
Molecular Weight: 190.28
Purity: 99% HPLC
* For research use only. Not for human or veterinary use.

Description |
Research Applicationsrac Deprenyl-d3 is utilized in research settings to explore its interactions with various biological targets. Its role as a monoamine oxidase B inhibitor is crucial for understanding how it affects neurotransmitter levels. Additionally, it interacts with proteins involved in apoptotic pathways and cell signaling cascades, which underlines its therapeutic potential in treating neurodegenerative disorders. Comparison with Related Compounds
Research Findings and ImplicationsWhile specific research findings on rac Deprenyl-d3 are scarce, its deuterated form is valuable for metabolic studies. The ability to differentiate between labeled and unlabeled compounds allows researchers to gain deeper insights into drug metabolism and pharmacodynamics. This is particularly important in understanding how drugs like Deprenyl and its analogs interact with biological systems over time. |
|||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1189731-50-7 | |||||||||||||||
Product Name | rac Deprenyl-d3 | |||||||||||||||
Molecular Formula | C13H14D3N | |||||||||||||||
Molecular Weight | 190.28 | |||||||||||||||
IUPAC Name | 1-phenyl-N-prop-2-ynyl-N-(trideuteriomethyl)propan-2-amine | |||||||||||||||
Standard InChI | InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/i3D3 | |||||||||||||||
SMILES | CC(CC1=CC=CC=C1)N(C)CC#C | |||||||||||||||
Purity | 99% HPLC | |||||||||||||||
Related CAS | 14611-51-9 (unlabelled) | |||||||||||||||
Synonyms | rac Deprenyl-d3 | |||||||||||||||
Tag | Selegiline | |||||||||||||||
PubChem Compound | 45038846 | |||||||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume